1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea - 1211841-17-6

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Catalog Number: EVT-2792018
CAS Number: 1211841-17-6
Molecular Formula: C18H22ClN3OS
Molecular Weight: 363.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Potential therapeutic applications: Many urea derivatives are investigated for their potential in treating various diseases. Examples from the literature include:
    • Antagonists of G protein-coupled receptors (GPCRs): Some urea derivatives have shown potent antagonistic activity against specific GPCRs, including cannabinoid receptors [ [], [], [] ]. This suggests potential applications in treating conditions like obesity, pain, and neurodegenerative disorders.
    • Inhibitors of enzymes: Urea derivatives have also been studied as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4) [ [], [] ] and IKK-β [ [] ]. This points towards potential therapeutic applications in diabetes, cancer, and inflammatory diseases.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) is a potent and selective antagonist for the CB1 cannabinoid receptor. [ [, , , ] ] Studies show that SR141716A competitively antagonizes the effects of the CB agonist WIN55212-2 in superior cervical ganglion neurons. [ [] ] Further research suggests that SR141716A stabilizes transmembrane helix 6 of the CB1 receptor in its inactive conformation through aromatic stacking with F3.36/W6.48. [ [] ] Its higher affinity for the inactive state of CB1 is believed to be due to a hydrogen bond between its C3 substituent and K3.28(192). [ [] ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) is an analog of SR141716A that lacks hydrogen bonding potential at the C3 position. [ [] ] This structural difference leads to VCHSR acting as a neutral antagonist at the CB1 receptor, in contrast to the inverse agonism exhibited by SR141716A. [ [] ] This highlights the importance of the C3 substituent in determining the functional activity of these compounds at the CB1 receptor.

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) is a potent oxytocin antagonist with improved pharmacokinetic properties compared to its predecessor, L-371,257. [ [] ] It exhibits good potency both in vitro (Ki = 4.1 nM, cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in the rat), along with excellent oral bioavailability and selectivity against the human arginine vasopressin receptors. [ [] ]

New substituted 1-(2,3-dihydrobenzo[1, 4]dioxin-2-ylmethyl)piperidin-4-yl derivatives

Compound Description: These derivatives, studied for their α(2)-adrenoceptor antagonist activity, consist of a substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl core with an amide, urea, or imidazolidinone moiety. [ [] ] Some compounds in this series exhibited potent α(2)-adrenoceptor antagonism with good selectivity over α(1)-adrenergic and D(2)-dopamine receptors. [ [] ] Compound 33g, a notable example from this series, demonstrates potent α(2)-adrenoceptor binding affinity in vitro and central effects in vivo after oral administration. [ [] ]

(S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid (CMF-019)

Compound Description: (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid (CMF-019) is a potent apelin receptor (APJ) agonist. [ [] ] It plays a significant role in regulating cardiovascular homeostasis. [ [] ] Its synthesis involves the tailoring of a benzimidazole ring by condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with a (thiophene-2-yl)acetimidate salt. [ [] ]

1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives

Compound Description: This series of compounds was designed as potential antiproliferative agents targeting various cancer cell lines, including A549, HCT-116, and PC-3. [ [] ] The most potent compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i), displayed higher antiproliferative activity than the positive control in the study. [ [] ] Compound 7i induced apoptosis in A549 cells and arrested the cell cycle at the G1 phase. [ [] ]

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: These novel Biginelli dihydropyrimidines were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. [ [] ] Their synthesis involved the reaction of a 4-(piperidin-1-yl)aniline derivative with ethyl acetoacetate, followed by a Biginelli reaction with urea and various aldehydes. [ [] ]

Properties

CAS Number

1211841-17-6

Product Name

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea

Molecular Formula

C18H22ClN3OS

Molecular Weight

363.9

InChI

InChI=1S/C18H22ClN3OS/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23)

InChI Key

WCCXCVDTIDXHPG-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.